molecular formula C11H18ClNO3 B2937870 tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate CAS No. 1936552-25-8

tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate

Cat. No. B2937870
CAS RN: 1936552-25-8
M. Wt: 247.72
InChI Key: YRDXQXFXYHBHKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the chloromethylation of a pyrrolidine derivative. One common method is the reaction of 4-tert-butylbenzyl chloride (also known as 1-chloromethyl-4-tert-butylbenzene ) with a pyrrolidine ring containing a formyl group . The reaction proceeds as follows:

Scientific Research Applications

  • Synthesis of Chiral Auxiliaries and Dipeptide Synthesis The compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used in the synthesis of both enantiomers and as a chiral auxiliary in dipeptide synthesis. It demonstrates high enantioselectivity in various reactions, including benzylation, oxidative coupling, and Michael additions, showcasing its versatility in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).

  • Synthesis of N-Boc Protected Oxazolidines The synthesis of N-Boc protected oxazolidines, like tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, from L-Serine highlights the compound's role in creating building blocks for medicinally significant candidates. This method involves protecting the amino terminal of L-serine and subsequent cyclization, with confirmation of stereochemistry via optical rotation (Khadse & Chaudhari, 2015).

  • Synthesis of Halomethyl Derivatives The synthesis of halomethyl derivatives of carboxylic acids, including tert-butyl 4-chloromethyl furan-2-carboxylates, demonstrates the compound's utility in producing organophosphorus derivatives. These derivatives react with secondary amines and sodium butanethiolate, indicating its application in creating substitution products (Pevzner, 2003).

  • Stereoselective Hydroformylation In stereoselective hydroformylation, derivatives of the compound like methyl tert-butyl-Δ4-1,3-oxazoline-3-carboxylate have been used to create formyl products. These intermediates are vital for synthesizing homochiral amino acid derivatives, crucial in various synthetic applications (Kollár & Sándor, 1993).

  • In situ Trapping for Synthesis of Protected Dipeptides In situ trapping of derivatives like tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the presence of zinc and aryl halides forms Boc-protected 2-benzylpyrrolidines. This method showcases its application in the direct synthesis of protected dipeptides (Massah, Ross, & Jackson, 2010).

properties

IUPAC Name

tert-butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXQXFXYHBHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate

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